1-(4-Chlorophenyl)-3-(diethylamino)propan-1-one
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Overview
Description
1-(4-Chlorophenyl)-3-(diethylamino)propan-1-one is a chemical compound with a molecular formula of C13H18ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a chlorophenyl group attached to a diethylamino propanone structure, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-(diethylamino)propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with diethylamine and a suitable ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is usually heated under reflux to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction parameters and controlling the addition of reagents can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-(diethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups like hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, aminated, or alkoxylated derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(diethylamino)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(diethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structure and functional groups. The chlorophenyl group may enhance its binding affinity to certain targets, while the diethylamino group can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
1-(4-Chlorophenyl)propan-1-one: Shares the chlorophenyl group but lacks the diethylamino moiety.
1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one: Contains a cyclopropyl group instead of the diethylamino group.
1-(4-Chlorophenyl)-2-(ethylamino)propan-1-one: Similar structure with an ethylamino group instead of diethylamino.
Uniqueness: 1-(4-Chlorophenyl)-3-(diethylamino)propan-1-one is unique due to its combination of the chlorophenyl and diethylamino groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
54835-24-4 |
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Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(diethylamino)propan-1-one |
InChI |
InChI=1S/C13H18ClNO/c1-3-15(4-2)10-9-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
LNZLRGODGSSLBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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